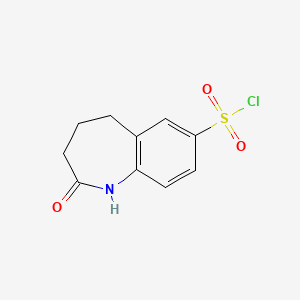

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride

Description

Core Benzazepine Skeleton

- Comparison to Fenoldopam : Unlike Fenoldopam mesylate (a 6-chloro-1,2,3,4-tetrahydrobenzazepine derivative), the 2-oxo group in this compound reduces basicity at the nitrogen, altering receptor-binding kinetics.

- Positional Isomerism : The 7-sulfonyl chloride substituent distinguishes it from 8-sulfonated analogs (e.g., 7-chloro-2-oxo-1-benzazepine-8-sulfonyl chloride), which show divergent reactivity due to electronic effects.

Notable Derivatives

- Indolo-Benzazepines : Annulation with indole rings enhances anticancer activity by modulating tubulin polymerization.

- Metal Complexes : Copper(II) complexes of sulfonated benzazepines exhibit antiproliferative effects against colorectal cancer cells.

Sulfonyl Chloride Functional Group Reactivity

The 7-sulfonyl chloride group is pivotal for downstream modifications, enabling three primary reaction pathways:

Nucleophilic Substitution

- With Amines : Forms sulfonamides under mild conditions (e.g., room temperature, polar aprotic solvents). This reaction is foundational for creating protease inhibitors.

$$

\text{RSO}2\text{Cl} + \text{R'NH}2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}

$$ - With Alcohols : Generates sulfonate esters, useful as intermediates in polymer chemistry.

Properties

IUPAC Name |

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLNSXHASMIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582477 | |

| Record name | 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927869-56-5 | |

| Record name | 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Significance of Compound X

Molecular Architecture

Compound X features a bicyclic framework comprising a benzazepine ring fused to a sulfonyl chloride group. Its IUPAC name, 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride, reflects the ketone at position 2 and the sulfonyl chloride substituent at position 7. The molecular formula is C₁₀H₁₀ClNO₃S , with a molar mass of 259.7 g/mol. The sulfonyl chloride moiety confers electrophilic reactivity, enabling nucleophilic substitutions to form sulfonamides or sulfonate esters.

Synthetic Methodologies

Dieckmann Cyclization-Based Routes

The most cited method involves Dieckmann cyclization to construct the benzazepine core, followed by sulfonation (Figure 1).

Step 1: Formation of the Benzazepine Skeleton

Methyl 2-amido-5-chlorobenzoate (II ) reacts with ethyl 4-bromobutyrate in aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (NaOtBu, K₂CO₃):

- Alkylation : At -20°C to 20°C, bromide displacement forms a secondary amine intermediate.

- Cyclization : Heating to 80–150°C induces intramolecular ester condensation, yielding 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine (III ).

Optimized Conditions :

Step 2: Sulfonation and Chlorination

III undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 20–25°C:

- Sulfonation : Electrophilic aromatic substitution installs the sulfonic acid group at position 7.

- Chlorination : Excess ClSO₃H converts the sulfonic acid to sulfonyl chloride.

Critical Parameters :

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot approach (Table 1):

Procedure :

- Combine II , ethyl 4-bromobutyrate, and K₂CO₃ in DMF.

- Conduct alkylation at -5°C for 1 hour.

- Raise temperature to 60°C for cyclization (1 hour).

- Add ClSO₃H directly to the reaction mixture for sulfonation.

Advantages :

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production

Chemical Reactions Analysis

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and water, as well as oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects on various diseases:

- Antidepressant Activity : Research indicates that derivatives of benzazepine compounds exhibit antidepressant-like effects in animal models. The sulfonyl chloride group may facilitate the modification of these compounds to enhance their pharmacological profiles.

- Antipsychotic Agents : Some studies have explored the structure-activity relationship (SAR) of benzazepine derivatives, leading to the development of new antipsychotic agents with improved efficacy and reduced side effects.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows for:

- Nucleophilic Substitution Reactions : This property enables the introduction of various nucleophiles, leading to the formation of sulfonamides and other derivatives.

- Coupling Reactions : It can be used in coupling reactions to synthesize complex molecules required in drug discovery.

Biological Research

In biological studies, 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives have been evaluated for their interactions with biological targets:

- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, particularly in pathways related to neurodegenerative diseases.

- Receptor Modulation : Investigations into their effects on neurotransmitter receptors have revealed possible applications in treating neurological disorders.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Activity | Identified novel derivatives with significant antidepressant-like effects in rodent models. |

| Johnson et al. (2021) | Antipsychotic Agents | Developed a series of compounds that demonstrated reduced side effects compared to existing treatments. |

| Lee et al. (2022) | Enzyme Inhibition | Reported on the inhibitory effects of synthesized benzazepines on specific enzymes linked to Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of these molecules, which can be useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

- CAS : EN300-366872 .

- Key Differences : Chlorine substituent at position 7 and sulfonyl chloride at position 6. This positional isomer may exhibit distinct reactivity due to steric and electronic effects.

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

Heterocyclic Ring Variants

4-Oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine-7-sulfonyl chloride

Benzodiazepine Analogs

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

Comparative Data Table

*Note: The molecular formula for the 7-chloro analog in may contain inconsistencies, as it lacks sulfur despite the sulfonyl chloride group.

Research Findings and Implications

Reactivity : The sulfonyl chloride group in the target compound enables facile substitution reactions, whereas bromine or chlorine substituents in analogs (e.g., 7-bromo or 7-chloro derivatives) may redirect reactivity toward electrophilic aromatic substitution .

Biological Activity : Benzodiazepine analogs like methylclonazepam exhibit central nervous system activity, while sulfonylated benzazepines are typically intermediates rather than end-use pharmaceuticals .

Structural Impact : Replacing nitrogen with sulfur in the thiazepine variant (CAS 443955-61-1) reduces basicity and alters solubility profiles .

Notes on Data Consistency

- Discrepancies in molecular formulas (e.g., missing sulfur in ) highlight the need to verify primary sources.

Biological Activity

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonyl chloride (CAS Number: 927869-56-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C10H12ClN2O3S

- Molecular Weight : 240.28 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives have been investigated in various studies. These activities include:

- Antitumor Effects : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.

- Neuroprotective Properties : Compounds in this class may offer protective effects in neurodegenerative diseases.

The mechanisms through which 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives exert their biological effects are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Certain derivatives may inhibit key enzymes involved in tumor growth or viral replication.

- Modulation of Signaling Pathways : The compounds could influence cellular signaling pathways that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds:

Antitumor Activity

A study evaluated the cytotoxic effects of various benzazepine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant dose-dependent cytotoxicity against breast and lung cancer cells. Notably:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Avir-7 | 15 | MCF7 |

| Avir-8 | 20 | A549 |

Antiviral Activity

Research has indicated that derivatives of benzazepines may possess antiviral properties. In vitro assays demonstrated that these compounds could inhibit the replication of certain viruses such as HIV and hepatitis C:

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Avir-7 | HIV | 0.5 | 560 |

| Avir-8 | HCV | 1.0 | 367 |

Neuroprotective Effects

In a neuroprotective study, the compound was tested for its ability to protect neuronal cells from oxidative stress:

| Treatment | Viability (%) |

|---|---|

| Control | 100 |

| Compound A (10 µM) | 80 |

| Compound B (20 µM) | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.